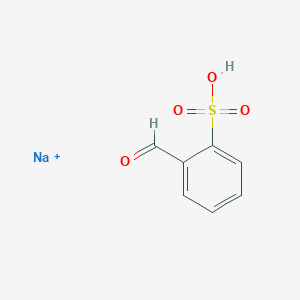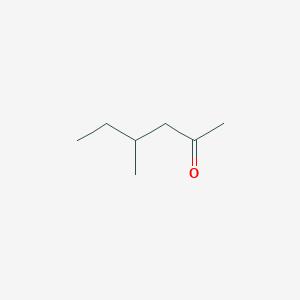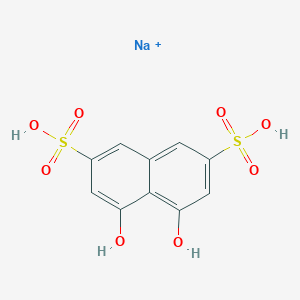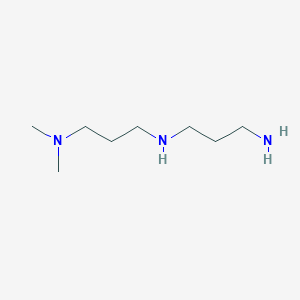
Sodium 2-formylbenzenesulfonate
Descripción general
Descripción
Sodium 2-formylbenzenesulfonate, also known as Sodium o-sulfonate benzaldehyde, is a chemical compound with the molecular formula C7H5NaO4S . It is the primary intermediate for synthesizing fluorescent whitening agent CBS, triphenylmethane dye, and moth-repellent N .
Synthesis Analysis
A novel method for synthesizing Sodium 2-formylbenzenesulfonate involves carrying out a sulfonation reaction on ortho-chlorobenzaldehyde and sodium sulfite under the catalytic action of a surfactant . This method uses a cheap surfactant as the catalyst to synthesize the compound by a one-step process, thereby simplifying the production technique .
Molecular Structure Analysis
The molecular weight of Sodium 2-formylbenzenesulfonate is 208.16 g/mol . The InChI Key is ADPUQRRLAAPXGT-UHFFFAOYSA-M . The SMILES string representation is [Na+].[O-]S(=O)(=O)C1=CC=CC=C1C=O .
Chemical Reactions Analysis
Sodium 2-formylbenzenesulfonate reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . It was also used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .
Physical And Chemical Properties Analysis
Sodium 2-formylbenzenesulfonate is a solid substance that is soluble in water . It has a melting point of over 300°C . The compound is air sensitive and incompatible with strong oxidizing agents .
Aplicaciones Científicas De Investigación
Organic Chemistry
Application
Sodium 2-formylbenzenesulfonate is used as an intermediate in chemical syntheses . It’s a polar molecule, which makes it useful in reactions that require polar intermediates .
Method of Application
The exact method of application can vary depending on the specific synthesis being performed. However, it’s generally used in reactions where a polar intermediate is required .
Results
The outcomes of these syntheses can vary widely, as the product will depend on the other reactants used in the synthesis .
Biochemistry
Application
Sodium 2-formylbenzenesulfonate has been used in the transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes . This is particularly useful in the field of biochemistry, where such dyes can be used in a variety of applications, such as staining cells for microscopy .
Method of Application
In one study, Sodium 2-formylbenzenesulfonate was used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .
Results
The study found that the fungal strains were able to successfully transform the precursors into stable and non-toxic dyes .
Preparation of Sulfonated Aromatic Compounds
Application
Sodium 2-formylbenzenesulfonate is used for the preparation of a range of sulfonated aromatic compounds .
Method of Application
The exact method of application can vary depending on the specific compound being synthesized. However, it’s generally used in reactions where a sulfonated aromatic compound is required .
Results
Preparation of Sulfonated Dyes, Pharmaceuticals, and Agrochemicals
Application
Sodium 2-formylbenzenesulfonate is used for the preparation of sulfonated dyes, pharmaceuticals, and agrochemicals .
Method of Application
The exact method of application can vary depending on the specific compound being synthesized. However, it’s generally used in reactions where a sulfonated dye, pharmaceutical, or agrochemical is required .
Results
Preparation of N-Benzyl Derivatives
Application
Sodium 2-formylbenzenesulfonate reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives .
Method of Application
The exact method of application can vary depending on the specific compound being synthesized. However, it’s generally used in reactions where an N-benzyl derivative is required .
Results
Preparation of Stable and Non-Toxic Dyes
Application
Sodium 2-formylbenzenesulfonate was used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .
Safety And Hazards
Sodium 2-formylbenzenesulfonate can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .
Relevant Papers
A paper titled “Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide” discusses the use of Sodium 2-formylbenzenesulfonate in the synthesis of other compounds . Another source, a patent titled “Novel method for synthesizing 2-formylbenzenesulfonate”, provides a detailed method for synthesizing the compound .
Propiedades
IUPAC Name |
sodium;2-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUQRRLAAPXGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041643 | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Formylbenzenesulfonic acid sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 2-formylbenzenesulfonate | |
CAS RN |
1008-72-6 | |
| Record name | Sodium o-formylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-formylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-FORMYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8XH59068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)












